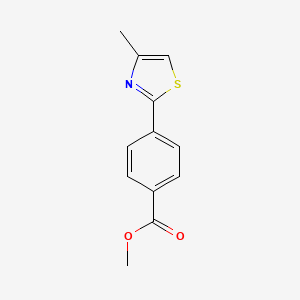

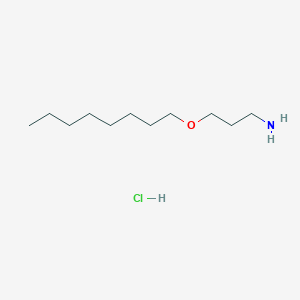

2-(Benzylthio)propanohydrazide

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antioxidant Applications

New thiosemicarbazide derivatives synthesized from related compounds have shown potent antioxidant activities. These compounds, derived from reactions involving similar hydrazide entities, demonstrated better radical scavenging abilities in assays compared to standard antioxidants. This suggests their potential application in developing new antioxidant agents (Nazarbahjat et al., 2014).

Neuroprotective Applications

Schiff bases derived from similar hydrazide compounds have been evaluated for their bioinformatic and pharmacological properties, particularly in the context of neurodegenerative diseases like Alzheimer’s. These studies involved assessing drug-like properties and predicting therapeutic target bindings, indicating the role of such compounds in developing treatments for brain disorders (Avram et al., 2021).

Anticancer Applications

Research into benzothiazole acylhydrazones, structurally related to "2-(Benzylthio)propanohydrazide", has shown significant anticancer activity. The synthesis of new derivatives and their evaluation against cancer cell lines highlight the therapeutic potential of these compounds as anticancer agents, offering insights into the design of novel treatments (Osmaniye et al., 2018).

Antimicrobial Applications

Novel benzimidazole–oxadiazole hybrid molecules, incorporating elements similar to "this compound", have demonstrated promising antimicrobial and anti-tubercular activities. These compounds were screened against Mycobacterium tuberculosis and showed significant activity, suggesting their utility in addressing microbial infections (Shruthi et al., 2016).

Corrosion Inhibition

Organic molecules containing motifs similar to "this compound" have been investigated for their corrosion inhibition properties on steel in acidic solutions. These studies reveal the compounds’ efficiency as corrosion inhibitors, following specific adsorption isotherms and exhibiting significant protection for metal surfaces (Nataraja et al., 2011).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to interact with various biological targets, such as enzymes, receptors, and cellular structures, which play crucial roles in biochemical processes .

Mode of Action

It’s known that many drugs work by binding to a receptor, a cellular component, and producing a cellular action .

Biochemical Pathways

Drugs generally affect various biochemical pathways, leading to changes in cellular processes and functions .

Pharmacokinetics

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The action of a drug typically results in changes in cellular processes and functions, leading to therapeutic effects .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of a drug .

Propiedades

IUPAC Name |

2-benzylsulfanylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-8(10(13)12-11)14-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTXTIFXKYOPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)SCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)

![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)

![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)

![3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B1519534.png)